5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione
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Overview
Description
5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a combination of piperidine, imidazolidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with phenylimidazolidine-2,4-dione under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
5-(4-Chlorophenyl)-3-(coumarin-3-yl)-1H-pyrazole: Studied for its antioxidant and anticancer properties.
Uniqueness
5-{3-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24ClN3O4 |
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Molecular Weight |
441.9 g/mol |
IUPAC Name |
5-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H24ClN3O4/c24-17-8-6-16(7-9-17)23(31)12-14-26(15-13-23)20(28)11-10-19-21(29)27(22(30)25-19)18-4-2-1-3-5-18/h1-9,19,31H,10-15H2,(H,25,30) |
InChI Key |
FURURAHPWCAHSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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